4-(Diphenylphosphoryl)-3-methylpentan-2-one
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Overview
Description
4-(Diphenylphosphoryl)-3-methylpentan-2-one is an organic compound that features a phosphoryl group attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylphosphoryl)-3-methylpentan-2-one typically involves the reaction of diphenylphosphine oxide with appropriate alkylating agents under controlled conditions. One common method includes the use of Grignard reagents, where the interaction of organomagnesium compounds with chlorophosphines results in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation under reduced pressure are often employed to ensure the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylphosphoryl)-3-methylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .
Scientific Research Applications
4-(Diphenylphosphoryl)-3-methylpentan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Diphenylphosphoryl)-3-methylpentan-2-one involves its ability to participate in various chemical reactions due to the presence of the phosphoryl group. This group can undergo nucleophilic attack, leading to the formation of new bonds and the generation of different products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(Diphenylphosphoryl)-3-methylpentan-2-one include:
Diphenylphosphoryl azide: Used in similar synthetic applications and known for its versatility in organic synthesis.
Diphenylphosphine oxide: Shares the phosphoryl group and is used in various chemical reactions.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable intermediates and products makes it valuable in both research and industrial applications .
Properties
CAS No. |
69930-77-4 |
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Molecular Formula |
C18H21O2P |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
4-diphenylphosphoryl-3-methylpentan-2-one |
InChI |
InChI=1S/C18H21O2P/c1-14(15(2)19)16(3)21(20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,16H,1-3H3 |
InChI Key |
GDLUJAPGRPBZJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
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